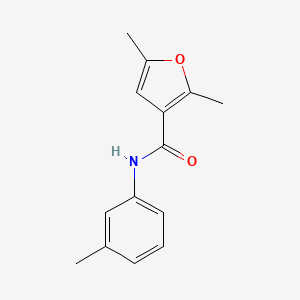

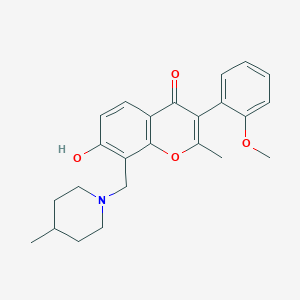

![molecular formula C15H21NO3 B2893761 tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate CAS No. 197655-12-2](/img/structure/B2893761.png)

tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate

Overview

Description

“tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate” is a chemical compound with the molecular formula C15H21NO3 . It is a carbamate ester and a member of the class of phenols .

Molecular Structure Analysis

The molecular structure of “tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate” can be analyzed using various spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS . The exact structure would need to be confirmed by single crystal X-ray diffraction analysis .Scientific Research Applications

Synthesis of Ceftolozane

Ceftolozane: is a novel fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate serves as an important intermediate in the synthesis of ceftolozane. The compound is synthesized through a series of steps including amination, reduction, esterification, trityl protection, and condensation, starting from 1-methyl-1H-pyrazol-5-amine .

Drug Discovery and Synthesis

This compound is a valuable building block in drug discovery and modern organic synthesis. It is a precursor in the preparation of active pharmaceutical ingredients, bioactive molecules, natural products, and agrochemicals. Its role is crucial due to the ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity .

Reductive Amination

The compound is used in reductive amination processes, which are commonly employed in the pharmaceutical industry for C–N bond construction. This method is favored for its operational simplicity and the wide range of protocols available. The tert-butyl group in the compound provides steric hindrance, which can be beneficial in selective amination reactions .

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are known for their wide range of physiological and pharmacological activitiestert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate can be used in the synthesis of these derivatives, which are promising scaffolds for the discovery of novel active pharmaceutical ingredients .

Intermediate for Antimicrobial Agents

The compound has been utilized as an intermediate in the synthesis of various antimicrobial agents. Its structural framework is conducive to modifications that can enhance the antimicrobial properties of the resulting compounds .

Synthesis of Natural Product Analogs

It is also involved in the synthesis of analogs of natural products such as jaspine B, which has shown cytotoxic activity against several human carcinoma cell lines. The tert-butyl group plays a role in protecting functional groups during the synthesis process .

properties

IUPAC Name |

tert-butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-15(9-10-15)11-5-7-12(18-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPZJQABGUBAMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2893679.png)

![(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2893686.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2893687.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2893689.png)

![4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2893690.png)

![4,7-Dimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893696.png)